molecular formula C10H7Cl2N3 B11944806 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- CAS No. 65004-49-1

2-Pyrimidinamine, 4,6-dichloro-5-phenyl-

Cat. No.: B11944806
CAS No.: 65004-49-1
M. Wt: 240.09 g/mol
InChI Key: YFXUIRSMMHPSLE-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4,6-dichloro-5-phenyl- is an organic compound with the molecular formula C10H7Cl2N3 It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . The reaction typically involves the use of an aromatic nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the amino group from the aniline derivative.

Chemical Reactions Analysis

2-Pyrimidinamine, 4,6-dichloro-5-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can also participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrimidinamine, 4,6-dichloro-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-pyrimidinamine: This compound has similar structural features but lacks the phenyl and dichloro substituents.

    2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of chlorine atoms.

    4,6-Diphenylpyrimidin-2-amine: This compound has phenyl groups at positions 4 and 6 instead of chlorine atoms.

The uniqueness of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65004-49-1

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

4,6-dichloro-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H,(H2,13,14,15)

InChI Key

YFXUIRSMMHPSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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